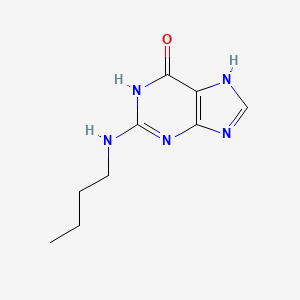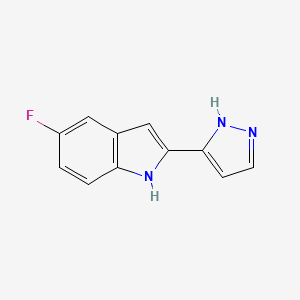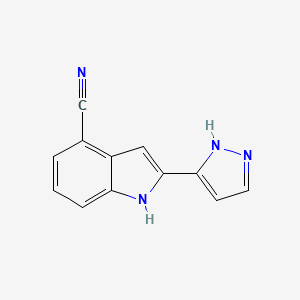
6-tert-butyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-tert-Butyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one, commonly referred to as TBTHP, is a heterocyclic compound containing a five-member ring system with a nitrogen atom at its center. It is a derivative of the pyridine ring and is used in a variety of scientific research applications due to its unique properties. TBTHP has been used in a variety of organic syntheses, as well as for the study of its biochemical and physiological effects.
科学的研究の応用
TBTHP has been used in a variety of scientific research applications, including organic syntheses, drug design, and the study of its biochemical and physiological effects. In organic syntheses, TBTHP has been used as a starting material for the synthesis of various heterocyclic compounds, including pyridine derivatives. TBTHP has also been used in drug design as a template for the development of new drugs and as a tool to study the structure-activity relationships of drugs. Additionally, TBTHP has been used to study its biochemical and physiological effects, as well as its potential applications in the treatment of various diseases.
作用機序
TBTHP has been shown to interact with various cellular targets, including proteins, enzymes, and receptors. It has been shown to interact with the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This interaction results in an increase in acetylcholine levels, which can lead to the stimulation of various physiological processes. Additionally, TBTHP has been shown to interact with the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. This interaction results in the inhibition of prostaglandin synthesis, which can lead to anti-inflammatory effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of TBTHP have been studied in a variety of organisms, including humans, mice, and rats. In humans, TBTHP has been shown to have neuroprotective effects, as well as anti-inflammatory and anti-oxidative effects. Additionally, it has been shown to have anti-cancer and anti-diabetic effects in mice and rats.
実験室実験の利点と制限
TBTHP has several advantages for use in laboratory experiments. It is relatively stable, has a low toxicity, and is readily available. Additionally, TBTHP can be used in a variety of organic syntheses and drug design applications. However, there are some limitations to its use in laboratory experiments. TBTHP is a relatively small molecule, which can limit its ability to interact with larger targets. Additionally, its low toxicity can limit its ability to induce a strong biological response.
将来の方向性
TBTHP has a variety of potential future applications. It could be used in the development of new drugs for the treatment of various diseases, including cancer and diabetes. Additionally, it could be used as a tool to study the structure-activity relationships of drugs and to develop more effective drugs. Additionally, it could be used to study the biochemical and physiological effects of other compounds, as well as to develop new organic syntheses. Finally, TBTHP could be used as a starting material for the synthesis of other heterocyclic compounds, such as pyridine derivatives.
合成法
TBTHP can be synthesized via the reaction of 5-amino-1,2-dihydropyridine with tert-butyl isocyanide in the presence of a base. This reaction yields a tert-butyl isocyanide adduct which can then be hydrolyzed to form TBTHP. Alternatively, TBTHP can be obtained from the reaction of 1,2-dihydropyridine with tert-butyl isocyanide followed by the addition of aqueous ammonia.
特性
IUPAC Name |
6-tert-butyl-3-(2H-tetrazol-5-yl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-10(2,3)7-5-4-6(9(16)11-7)8-12-14-15-13-8/h4-5H,1-3H3,(H,11,16)(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGCVINVFSZRMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C(=O)N1)C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-tert-Butyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,5-difluoro-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B6602597.png)

![6-Ethyl-1-phenyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6602621.png)
![2-{1-[(4-methoxyphenyl)amino]ethylidene}cyclohexane-1,3-dione](/img/structure/B6602624.png)


![2-[4-(Trifluoromethyl)phenyl]-3h-Quinazolin-4-One](/img/structure/B6602643.png)


![5,7-Dichloro-3-[2-[(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]indol-2-one](/img/structure/B6602668.png)
![4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol](/img/structure/B6602671.png)

![ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate](/img/structure/B6602681.png)
